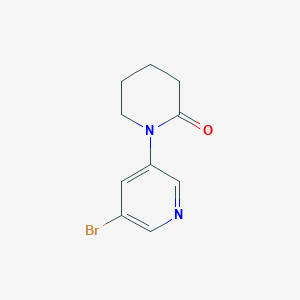

1-(5-Bromopyridin-3-YL)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(5-bromopyridin-3-yl)piperidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-8-5-9(7-12-6-8)13-4-2-1-3-10(13)14/h5-7H,1-4H2 |

InChI Key |

APDKNDDOVHRCGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 5 Bromopyridin 3 Yl Piperidin 2 One

Strategic Approaches to Piperidinone Ring Construction

Lactamization, the formation of a cyclic amide, is a fundamental method for constructing the piperidin-2-one core. These protocols typically involve the intramolecular cyclization of a linear precursor containing a terminal amine and a carboxylic acid derivative. Key strategies include the cyclization of δ-amino acids or the reductive cyclization of precursors like γ-carboalkoxy nitriles or δ-haloamides. dtic.mil Another prominent approach is the Dieckmann condensation of aminodicarboxylate esters, which, after cyclization, undergoes hydrolysis and decarboxylation to yield the piperidone ring. researchgate.net

| Protocol | Precursor Type | General Reaction | Key Features |

|---|---|---|---|

| δ-Amino Acid Cyclization | δ-Amino Acid/Ester | Intramolecular amidation | Direct and classical route, often requires activating agents. |

| Reductive Cyclization | γ-Carboalkoxy Nitrile/Imine | Reduction of nitrile/imine followed by spontaneous cyclization | Combines reduction and cyclization in one or two steps. dtic.mil |

| Dieckmann Condensation | Aminodiester | Intramolecular Claisen condensation followed by hydrolysis/decarboxylation | Forms a β-keto ester intermediate; a versatile but multi-step process. researchgate.net |

| Halogen-Based Cyclization | δ-Haloamide | Intramolecular nucleophilic substitution | Reliable method involving the displacement of a halide by an amide nitrogen. dtic.mil |

Beyond direct lactamization, other intramolecular cyclization reactions offer strategic advantages for forming the piperidin-2-one core, often allowing for greater control over stereochemistry. nih.gov These methods construct the heterocyclic ring from a carefully designed acyclic substrate containing a nitrogen source and other reactive sites. nih.gov The reaction can proceed through the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the ring. nih.gov

Prominent examples include intramolecular aza-Michael reactions, where a tethered amine adds to an α,β-unsaturated ester, and various metal-catalyzed cyclizations that can proceed through radical or ionic pathways. nih.gov These approaches are valued for their potential to create substituted piperidinone rings with high stereo- and regioselectivity. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the atoms of all starting materials, represent a highly efficient approach to complex molecules. nih.govresearchgate.net Several MCRs have been developed for the synthesis of piperidin-2-one scaffolds. hse.ruresearchgate.net These reactions are advantageous due to their operational simplicity, reduction in the number of synthetic steps, and simplified purification processes. nih.govhse.ru

A notable example is a four-component reaction that can assemble a highly substituted piperidin-2-one ring from a Michael acceptor, an aldehyde, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and a fourth component, which can be an ylide or another nucleophile. hse.ru Such cascade reactions, often involving Michael-Mannich-cyclization sequences, allow for the rapid generation of molecular diversity. hse.ruresearchgate.net

| Reaction Type | Components | Key Transformation | Reference |

|---|---|---|---|

| Michael-Mannich-Cyclization Cascade | Michael acceptor, aldehyde, pyridinium (B92312) ylide, ammonium acetate | Domino process forming three stereogenic centers. | hse.ru |

| Diels-Alder Based MCR | Aldehyde, ammonia equivalent, acyl chloride, dienophile | In-situ generation of a 2-azadiene followed by cycloaddition. | researchgate.net |

| Michael/Nitro-Mannich/Lactamization Cascade | Michael acceptor, nitroalkane, aldehyde, amine | Sequential additions followed by ring closure. | researchgate.net |

Regioselective Introduction and Functionalization of the 5-Bromopyridine System

The introduction of the 5-bromopyridine unit and its subsequent modification are crucial for creating derivatives of the title compound. This typically involves N-arylation to connect the two heterocyclic rings, followed by cross-coupling reactions at the bromine-substituted position.

The formation of the C-N bond between the piperidin-2-one nitrogen and the C-3 position of the 5-bromopyridine ring is a key synthetic step. This transformation is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed method for this purpose. nih.govsemanticscholar.org This reaction involves coupling the N-H bond of piperidin-2-one (acting as a secondary amine equivalent) with an aryl halide, such as 3,5-dibromopyridine. The regioselectivity of the reaction can be controlled by the choice of catalyst, ligand, and reaction conditions. This methodology has found extensive application in the synthesis of pharmaceuticals, from laboratory to large-scale production. atlanchimpharma.com

The bromine atom at the C-5 position of the pyridine (B92270) ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. researchgate.netjocpr.com This allows for the late-stage functionalization of the core structure, enabling the synthesis of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a premier method for forming new carbon-carbon bonds. nih.gov It involves the coupling of the 5-bromo position of 1-(5-bromopyridin-3-yl)piperidin-2-one with an organoboron reagent, such as a boronic acid or boronic ester. nih.govorganic-synthesis.com The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This enables the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position. nih.govorganic-synthesis.com

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand (if needed) | PPh₃, dppf, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters |

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds at the C-5 position, the Buchwald-Hartwig amination is the method of choice. wikipedia.orglibretexts.org This reaction couples the 5-bromo position with a wide variety of primary or secondary amines, anilines, or even ammonia equivalents. wikipedia.orgacsgcipr.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of previously challenging substrates under milder conditions. wikipedia.org This transformation is fundamental in synthesizing compounds where an amino group is directly attached to the pyridine ring.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | BINAP, XPhos, RuPhos, JohnPhos |

| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine Substrate | Primary alkylamines, Secondary cyclic amines, Anilines, Amides |

Bromination and Halogenation Strategies

The introduction of bromine and other halogens to the this compound scaffold is a critical step in the synthesis of various analogues. These halogenated intermediates can then undergo further chemical transformations, such as cross-coupling reactions, to introduce a wide range of substituents.

One common strategy for bromination involves the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst. For instance, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromide source. beilstein-journals.org This method has been shown to be scalable and effective for a variety of aromatic and aliphatic amide substrates. beilstein-journals.org

In some cases, direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. To overcome this, alternative strategies may be employed, such as starting with a pre-functionalized pyridine derivative. For example, the synthesis of bipyridines has been accomplished through the Stille reaction between stannylated pyridines and bromopyridines in the presence of a palladium catalyst. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is often crucial for their biological activity. Stereoselective synthesis and chiral resolution are two primary approaches to achieve this.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For example, a stereoselective coupling/hydrogenation cascade has been used to synthesize substituted piperidines. nih.gov In this method, a quaternary pyridinium salt intermediate undergoes partial reduction with a Raney-Ni catalyst, leading to the formation of tetrahydropyridine, which can then be further transformed without loss of enantioselectivity. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.org Examples of chiral resolving agents include tartaric acid and brucine. wikipedia.org Chiral column chromatography is another effective technique for separating enantiomers. nih.gov

Derivatization and Chemical Modification Strategies at Key Positions

The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

Modifications on the Piperidin-2-one Ring

The piperidin-2-one ring can be modified at various positions to introduce new functional groups or alter its conformation. nih.govmdpi.com For instance, the nitrogen atom of the piperidine (B6355638) ring can be alkylated or acylated. nih.gov The carbonyl group can be reduced to a hydroxyl group or converted to other functional groups. Additionally, substituents can be introduced at the carbon atoms of the ring.

One approach to modifying the piperidin-2-one ring is through intramolecular cyclization reactions. For example, a photochemical [2 + 2] intramolecular cycloaddition of dienes has been used to obtain bicyclic piperidinones, which can then be reduced to the corresponding piperidines. nih.gov

Substituent Variations on the Bromopyridine Moiety

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. nih.govnih.gov Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are commonly employed for this purpose. mdpi.comnih.gov These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

For example, a series of pyridine-bridged analogues of combretastatin-A4 were synthesized using sequential Suzuki coupling reactions starting from dibromopyridines. nih.gov This approach enabled the introduction of different phenyl ring substitutions, leading to compounds with varying biological activities. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. nih.govresearchgate.net

In the context of this compound analogues, bioisosteric replacements can be applied to both the piperidin-2-one ring and the bromopyridine moiety. For the bromopyridine moiety, the bromine atom could be replaced with other halogens or different functional groups that mimic its size and electronic properties. The pyridine ring itself could be replaced with other heterocyclic rings, such as thiophene (B33073) or pyrazole, to explore different chemical spaces and potential biological activities. nih.gov

For the piperidin-2-one ring, bioisosteres could include other lactam rings of different sizes or acyclic amides. The goal of such replacements is to maintain the key interactions with the biological target while improving other properties of the molecule. researchgate.net

Data Tables

Table 1: Examples of Chiral Resolving Agents

| Resolving Agent | Type | Used to Resolve |

| Tartaric acid | Acid | Racemic amines |

| Brucine | Base | Racemic acids |

| (S)-Mandelic acid | Acid | Racemic alcohols |

| 1-Phenylethylamine | Base | Racemic acids |

| Camphorsulfonic acid | Acid | Racemic amines |

Table 2: Common Cross-Coupling Reactions for Modifying the Bromopyridine Moiety

| Reaction | Catalyst | Reactants | Product |

| Suzuki Coupling | Palladium | Bromopyridine, Boronic acid/ester | Aryl/heteroaryl-substituted pyridine |

| Stille Coupling | Palladium | Bromopyridine, Organostannane | Aryl/heteroaryl-substituted pyridine |

| Negishi Coupling | Palladium/Nickel | Bromopyridine, Organozinc reagent | Aryl/heteroaryl-substituted pyridine |

| Heck Coupling | Palladium | Bromopyridine, Alkene | Alkenyl-substituted pyridine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 5 Bromopyridin 3 Yl Piperidin 2 One Derivatives

Correlation of Molecular Structure with Receptor Binding Affinity and Functional Activity

The interaction of a molecule with its biological target is fundamentally governed by its three-dimensional structure and the distribution of its electronic properties. For derivatives of 1-(5-bromopyridin-3-yl)piperidin-2-one, several structural features are likely to be critical determinants of receptor binding affinity and functional activity.

The bromopyridine ring is a key feature, with the bromine atom at the 5-position and the nitrogen atom influencing the electronic landscape of the aromatic system. The position of the nitrogen atom in the pyridine (B92270) ring is crucial; alterations to its position can lead to significant changes in receptor affinity. For instance, moving the nitrogen from the 2- to the 3- or 4-position in some pyridinylpiperazine analogs has been shown to decrease binding affinity at various receptors by 3- to 24-fold. nih.gov The bromine atom, being an electron-withdrawing group, can participate in halogen bonding with the receptor, a type of non-covalent interaction that can enhance binding affinity. The pyridine nitrogen can act as a hydrogen bond acceptor, another crucial interaction for molecular recognition.

The piperidin-2-one (or δ-valerolactam) ring provides a rigid scaffold that positions the substituents in a defined spatial arrangement. The carbonyl group of the lactam is a potential hydrogen bond acceptor. Modifications to this ring, such as altering its size or introducing substituents, would directly impact the conformation of the entire molecule and its fit within a receptor's binding pocket.

Systematic modifications of this scaffold would be necessary to establish a clear SAR. For example, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with hydrogen-bonding groups (e.g., hydroxyl, amino) could probe the importance of halogen bonding and hydrogen bonding at that position. Similarly, introducing substituents on the piperidinone ring would help to map the steric and electronic requirements of the binding site. The table below illustrates a hypothetical SAR exploration for this scaffold.

| Modification on this compound Scaffold | Potential Impact on Receptor Binding and Functional Activity | Rationale |

|---|---|---|

| Replacement of Bromine at C5 of Pyridine | Modulation of binding affinity and selectivity. | Alters halogen bonding potential and electronic properties of the pyridine ring. |

| Substitution on the Pyridine Ring | Can enhance or decrease affinity depending on the nature and position of the substituent. | Introduces new steric and electronic interactions with the receptor. |

| Substitution on the Piperidinone Ring | Can probe the steric tolerance of the binding pocket and introduce new interaction points. | Modifies the shape and functionality of the lactam portion of the molecule. |

| Alteration of the Piperidinone Ring Size | Likely to significantly impact binding affinity. | Changes the overall conformation and the positioning of the pyridine moiety. |

Influence of Substituent Electronic and Steric Properties on Biological Profiles

The biological profile of a drug candidate is a composite of its potency, selectivity, and pharmacokinetic properties. The electronic and steric properties of substituents introduced onto the this compound scaffold would profoundly influence these aspects.

Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within the receptor's binding site. Bulky substituents could either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a loss of affinity. Steric factors also play a role in metabolic stability; bulky groups near a potential site of metabolism can shield it from enzymatic degradation, thereby prolonging the drug's half-life. The choice of substituents must consider a balance between optimizing receptor interaction and maintaining favorable physicochemical properties. nih.gov

The interplay between electronic and steric effects is complex. For instance, a substituent might have favorable electronic properties for binding but be too large to fit into the active site. A systematic exploration of these properties is a cornerstone of lead optimization. The following table provides examples of how different substituents might influence the biological profile.

| Substituent Type | Example | Potential Influence on Biological Profile |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Nitro (-NO2), Cyano (-CN) | May decrease receptor binding if a basic nitrogen is required for interaction, but could be involved in other favorable interactions. Can influence metabolic stability. |

| Electron-Donating Group (EDG) | Amino (-NH2), Methoxy (-OCH3) | May increase receptor binding through enhanced ionic or hydrogen bonding. Can affect solubility and permeability. |

| Small Steric Group | Methyl (-CH3) | Can probe small hydrophobic pockets in the receptor without causing significant steric clash. |

| Bulky Steric Group | tert-Butyl (-C(CH3)3) | May enhance binding if a large hydrophobic pocket is present, but also risks steric hindrance. Can improve metabolic stability. |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For derivatives of this compound, conformational flexibility is primarily associated with the piperidin-2-one ring and the rotational freedom around the bond connecting the two rings.

The relative orientation of the bromopyridine and piperidinone rings is also a critical conformational parameter. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of the target receptor is a key determinant of its binding affinity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of these derivatives and to understand how different substituents might influence these preferences. nih.gov

Understanding the bioactive conformation—the conformation the molecule adopts when bound to its target—is a central goal of medicinal chemistry. This knowledge can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Pharmacophore Modeling and Lead Optimization Strategies Based on the this compound Scaffold

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netnih.gov For the this compound scaffold, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A halogen bond donor (the bromine atom).

Another hydrogen bond acceptor (the lactam carbonyl oxygen).

A hydrophobic region (the aromatic pyridine ring).

Once a pharmacophore model is developed, it can be used as a 3D query to search virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

In the context of lead optimization, pharmacophore models can guide the modification of the this compound scaffold to enhance its interaction with the target receptor. nih.gov For example, if the model suggests that an additional hydrogen bond donor is required for optimal activity, medicinal chemists can synthesize derivatives that incorporate this feature. Lead optimization is an iterative process of designing, synthesizing, and testing new compounds with the goal of improving potency, selectivity, and pharmacokinetic properties. pharmablock.com Computational tools, including pharmacophore modeling and molecular docking, play a crucial role in this process by allowing for the rapid assessment of many virtual compounds, thereby reducing the time and cost of experimental testing. nih.gov

Exploration of Scaffold Hopping and Scaffold Derivatization Approaches in Lead Discovery

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.gov This approach is valuable for discovering new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. pharmablock.comnih.gov

Starting with the this compound scaffold, a scaffold hopping approach could involve replacing either the bromopyridine ring or the piperidin-2-one ring with other heterocyclic or carbocyclic systems that can maintain the correct spatial orientation of the key pharmacophoric elements. For example, the piperidin-2-one ring could be replaced by other lactams of different ring sizes or by other heterocyclic systems that can act as a rigid scaffold.

Scaffold derivatization , on the other hand, involves making modifications to the existing scaffold rather than replacing it entirely. This is a more conservative approach aimed at fine-tuning the properties of the lead compound. For the this compound scaffold, derivatization could involve:

Introducing a variety of substituents at different positions on both the bromopyridine and piperidinone rings to probe the SAR.

Modifying the lactam ring, for instance, by opening it to create an acyclic derivative, which could lead to a different binding mode or improved pharmacokinetic properties.

Both scaffold hopping and scaffold derivatization are powerful strategies in modern drug discovery, enabling the exploration of new chemical space and the optimization of lead compounds into clinical candidates. nih.gov

Molecular Interactions and Mechanistic Elucidation of 1 5 Bromopyridin 3 Yl Piperidin 2 One and Its Analogues

Target Identification and Validation Through Molecular and Cellular Assays

The biological activity of a compound is defined by its interaction with specific molecular targets. For analogues of 1-(5-bromopyridin-3-yl)piperidin-2-one, these targets span several major classes of proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Analogues featuring pyridine (B92270) and piperidine (B6355638) rings have been extensively investigated for their ability to bind to and modulate GPCRs, which are crucial regulators of cellular signaling.

GPR119: G protein-coupled receptor 119 has emerged as a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and intestinal enteroendocrine cells. nih.gov Activation of GPR119 by agonists leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion. nih.govsemanticscholar.org A number of potent GPR119 agonists incorporate piperidine and pyridine-like structures. For instance, pyrimido[5,4-b] nih.govresearchgate.netoxazine derivatives featuring piperidine and other bicyclic amines have demonstrated potent agonistic activities with EC50 values in the low nanomolar range (e.g., 12-13 nM). semanticscholar.org Similarly, prototypical agonists like PSN632408 feature a tert-butyl 4-{(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy}piperidine-1-carboxylate structure, highlighting the importance of these heterocyclic rings for receptor engagement. nih.gov

mGlu5: Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a key drug target for central nervous system disorders, including schizophrenia. nih.gov Its activity can be modulated by allosteric modulators that bind to sites distinct from the endogenous glutamate binding site. Pyridine-containing compounds are prominent in this class. The compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a well-known mGlu5 negative allosteric modulator (NAM) that binds within the seven-transmembrane domain of the receptor. nih.gov Other research has focused on identifying positive allosteric modulators (PAMs) that bind to alternative sites. nih.gov Studies using radioligands such as [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine have been instrumental in characterizing the in vivo occupancy of these receptors by various antagonists. researchgate.net

P2Y Receptors: While specific data on P2Y12 is limited, studies on the closely related P2Y14 receptor have shown that piperidine-based structures can act as potent antagonists. A high-affinity phenyl-piperidine P2Y14R antagonist was modified with various bridged piperidine moieties (e.g., 2-azanorbornane, nortropane) to probe receptor affinity. These modifications, which constrain the piperidine ring in different conformations, were well-tolerated, preserving high binding affinity and suggesting the receptor's binding pocket is adaptable.

The pyridine-piperidone scaffold is also integral to the design of inhibitors for a range of critical enzymes.

Mycobacterial ATP synthase: This enzyme is a clinically validated target for tuberculosis therapeutics. mdpi.com Diarylquinolines, a class of drugs that inhibit this enzyme, have shown promise against both drug-sensitive and drug-resistant tuberculosis. mdpi.com More recently, a novel antimycobacterial compound, GaMF1, which targets a specific loop of the ATP synthase's γ subunit, was discovered. nih.gov Chemical optimization of this scaffold, which may include pyridine and piperidine-like structures, has yielded analogues with nanomolar potencies, demonstrating bactericidal activity against multidrug-resistant strains. nih.gov These inhibitors induce specific conformational changes in the ATP synthase, which appears to create a state particularly suited for drug binding. youtube.com

Bacterial Phosphopantetheinyl Transferase (PPTase): PPTases are essential for the viability and pathogenicity of many bacteria, making them attractive targets for new antibiotics. nih.gov A potent inhibitor of bacterial Sfp-PPTase, ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), demonstrates submicromolar inhibition. This compound, featuring both pyridine and piperazine (B1678402) (a close analogue of piperidine) rings, was shown to attenuate the production of PPTase-dependent metabolites in Bacillus subtilis and possesses antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov

EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase is a major target in oncology. nih.gov Inhibitors of EGFR-TK (EGFR-TKIs) typically act at the ATP binding site within the receptor's catalytic domain. mdpi.com Many EGFR-TKIs are based on a quinazoline (B50416) nucleus (a pyridine analogue) attached to a substituted aniline (B41778) moiety. benthamscience.com These compounds can be reversible or irreversible; irreversible inhibitors often contain a reactive group (a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP binding pocket, leading to sustained inhibition. benthamscience.com

USP1/UAF1 Deubiquitinase: The USP1–UAF1 deubiquitinase complex is a key regulator of the DNA damage response and a target for overcoming resistance to platinum-based cancer drugs. semanticscholar.orgnih.gov High-throughput screening has identified potent and selective small-molecule inhibitors of this complex. One such inhibitor, ML323, displays nanomolar potency (IC50 = 76 nM) and acts via a noncompetitive mechanism, suggesting it binds to an allosteric site. nih.govnih.gov The discovery of such inhibitors has provided crucial chemical tools to probe the role of deubiquitination in cellular pathways like Fanconi anemia and translesion synthesis. nih.govnih.gov

Pyridine and piperidine derivatives are known to interact with various ion channels and neurotransmitter receptors, influencing neuronal signaling.

Ion Channels: Pyridine nucleotides themselves are known to regulate a variety of ion transport mechanisms, including voltage-gated potassium (Kv) channels, sodium channels, and the transient receptor potential M2 (TRPM2) channel. nih.govnih.gov This regulation can occur through direct binding to the channel or an auxiliary subunit. nih.gov While direct modulation by bromopyridine-piperidinone compounds is not extensively documented, the inherent ability of the pyridine moiety to interact with nucleotide-binding sites suggests a potential mechanism for ion channel modulation.

Neurotransmitter Receptors: As mentioned previously, analogues are active at mGlu5 receptors. Additionally, hybrid molecules containing piperazine (a piperidine isostere) and dichlorophenyl moieties have been synthesized and show affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov Other studies on pyrazole-carboxamide derivatives containing a piperidin-1-yl group have demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. amanote.com

Ligand-Target Binding Kinetics and Thermodynamics

Understanding the thermodynamics and kinetics of how a ligand binds to its target is crucial for drug discovery. frontiersin.orgnih.gov Thermodynamics, described by constants like the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the binding at equilibrium (affinity). physicallensonthecell.org Kinetics, described by the association (kon) and dissociation (koff) rate constants, defines how quickly the ligand-target complex forms and breaks apart. physicallensonthecell.org The ratio koff/kon equals Kd. nih.gov

For analogues of this compound, direct kinetic measurements are not widely reported in the literature. However, thermodynamic data in the form of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are available for many analogues, providing a measure of their potency, which is related to binding affinity.

| Target Class | Example Target | Analogue Class | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |

| Enzyme | USP1-UAF1 | Thienopyrimidinone (ML323) | 76 nM (IC₅₀) | nih.gov |

| Enzyme | USP1-UAF1 | Pimozide | 0.5 µM (Kᵢ) | nih.gov |

| GPCR | GPR119 | Pyrimido[5,4-b] nih.govresearchgate.netoxazine | 12 nM (EC₅₀) | semanticscholar.org |

These values indicate that structural analogues can achieve high-affinity binding in the nanomolar to low micromolar range. The mechanism of binding can also be elucidated; for example, inhibitors of the USP1/UAF1 complex were found to act through a noncompetitive mechanism, indicating they bind to an allosteric site rather than the enzyme's active site. nih.gov For EGFR inhibitors, binding can be either reversible (non-covalent) or irreversible (covalent), with the latter providing a much longer duration of action due to a koff rate that is effectively zero. benthamscience.com

Intracellular Signaling Pathway Investigations Perturbed by this compound Derivatives

The binding of a compound to its molecular target initiates a cascade of downstream events, altering intracellular signaling pathways.

PI3K/Akt/mTOR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a major upstream activator of the PI3K/Akt/mTOR signaling pathway, which is central to regulating cell proliferation, survival, and metabolism. nih.govyoutube.comnih.gov Consequently, EGFR tyrosine kinase inhibitors (EGFR-TKIs) directly perturb this pathway. researchgate.net In cancer cells with activating EGFR mutations, this pathway is often constitutively active; treatment with EGFR-TKIs inhibits EGFR autophosphorylation, leading to the downregulation of downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). researchgate.net Abnormal activation of this pathway is a known mechanism of acquired resistance to EGFR-TKIs. nih.gov

DNA Damage Response (DDR) Pathways: The discovery of ML323 as a selective inhibitor of the USP1-UAF1 deubiquitinase complex has been pivotal in clarifying the role of this enzyme in the DDR. nih.govdiscovery.csiro.au By using this chemical probe, researchers have shown that inhibition of USP1-UAF1 disrupts the Fanconi anemia (FA) and DNA translesion synthesis (TLS) pathways. nih.gov This sensitizes cancer cells to DNA-damaging agents like cisplatin, highlighting USP1-UAF1 as a key regulator in these critical repair processes. semanticscholar.orgnih.gov

Mechanisms of Biological Activity in in vitro Models (e.g., antimicrobial, antiviral, antiproliferative effects in cell lines)

The mechanistic interactions at the molecular and pathway levels manifest as measurable biological activity in cellular models. Analogues of this compound have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, and antiproliferative effects.

Antimicrobial Activity: Pyridine and piperidine derivatives have shown significant activity against various bacterial pathogens. Their mechanism often involves the inhibition of essential enzymes, as seen with mycobacterial ATP synthase inhibitors. The tables below summarize the in vitro antibacterial activity of several classes of related compounds, with activity often measured by the Minimum Inhibitory Concentration (MIC).

| Compound/Analogue Class | Bacterial Strain(s) | Activity Metric (MIC in µg/mL) | Reference |

| 2-thioxoimidazo[4,5-b]pyridine derivatives | Bacillus cereus | 0.07 | mdpi.com |

| Pyridine triazoles | B. subtilis | 0.12 | mdpi.com |

| 2,6-diaryl-3-methyl-4-piperidones | E. coli, S. aureus | 8 - 12 | biomedpharmajournal.org |

| Imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole-pyridine hybrids | Gram-positive bacteria | 0.5 | nih.gov |

Antiviral Activity: The piperidine scaffold is present in several compounds with antiviral properties. Research has identified derivatives active against a range of viruses, including human cytomegalovirus (CMV) and influenza A.

| Compound/Analogue Class | Virus | Activity Metric (EC₅₀ or IC₅₀) | Reference |

| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV) | 0.21 - 0.28 µM (EC₅₀) | mdpi.com |

| Piperidine derivatives | Influenza A/H1N1 | Reduced viral load by 2.0 log₂ | mdpi.com |

| Piperine | Chikungunya Virus (CHIKV) | Interference with viral entry | nih.gov |

Antiproliferative Effects: The antiproliferative activity of pyridine and piperidine analogues has been demonstrated across a wide variety of human cancer cell lines. The mechanism is often tied to the inhibition of key proteins in cell growth signaling, such as EGFR.

| Compound/Analogue Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 2-thioxoimidazo[4,5-b]pyridine derivatives | MCF-7 (Breast), A549 (Lung) | >50 µM | researchgate.net |

| N-arylsufonyl-3,5-bis(arylidene)-4-piperidones | HeLa (Cervical) | 0.5 µM | nih.gov |

| Piperazine-substituted pyranopyridines | DU145 (Prostate) | SI > 38 | nih.gov |

Investigation of in vivo Target Engagement in Preclinical Research Models (Non-Clinical)

The crucial step of translating in vitro biochemical potency to in vivo pharmacological effect is the confirmation of target engagement in living organisms. For a novel compound such as this compound, preclinical research models provide the first opportunity to assess whether the molecule can reach its intended biological target in a complex physiological system and interact with it in a meaningful way. Methodologies to determine target engagement are varied and are selected based on the nature of the target and the properties of the compound. These studies are fundamental to establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and are critical for guiding dose selection for efficacy and safety studies.

A primary objective in these non-clinical investigations is to quantify the extent of target occupancy over time and correlate it with the observed pharmacological response. nih.gov This helps to validate that the therapeutic effects of a drug candidate are indeed mediated through its intended mechanism of action. nih.gov Failure to demonstrate adequate target engagement in preclinical models is a significant hurdle in drug development and can lead to the termination of a compound's progression. rsc.org

Several advanced techniques are employed to measure target engagement in vivo. Radiotracer-based imaging methods, such as Positron Emission Tomography (PET), allow for non-invasive, real-time visualization and quantification of a compound's interaction with its target in the living brain or peripheral tissues. nih.gov Another powerful approach is the in vivo displacement assay, which can estimate the amount of a drug bound to its target by administering a second, competing compound. nih.govresearchgate.net This method is particularly useful for soluble enzymes and receptors. nih.govresearchgate.net Furthermore, the analysis of downstream biomarkers, which are signaling molecules or physiological changes that occur as a direct result of target modulation, can provide indirect but compelling evidence of target engagement. nih.gov

For a compound like this compound, a comprehensive preclinical assessment of in vivo target engagement would likely involve a combination of these methodologies to build a robust data package. The selection of specific assays would be contingent on the identity and location of its molecular target. The following hypothetical data illustrates the type of results that would be sought in such a preclinical investigation, in this case, using a PET imaging study to determine target occupancy in the brain of a rodent model.

Hypothetical In Vivo Target Occupancy Data for this compound in a Rodent Model

| Compound ID | Dose (mg/kg) | Time Post-Dose (h) | Brain Region | Target Occupancy (%) |

| This compound | 1 | 2 | Striatum | 35 |

| This compound | 1 | 8 | Striatum | 15 |

| This compound | 3 | 2 | Striatum | 68 |

| This compound | 3 | 8 | Striatum | 45 |

| This compound | 10 | 2 | Striatum | 92 |

| This compound | 10 | 8 | Striatum | 78 |

| This compound | 10 | 24 | Striatum | 30 |

The data presented in the table would be instrumental in constructing a dose-response curve and understanding the duration of action of the compound in a preclinical setting. Such information is vital for designing subsequent efficacy studies and for predicting the therapeutic window of the drug candidate. It is important to note that these findings would need to be corroborated with pharmacokinetic data and assessments of downstream pharmacodynamic markers to provide a complete picture of the compound's in vivo profile.

Computational Chemistry and Chemoinformatic Applications for 1 5 Bromopyridin 3 Yl Piperidin 2 One Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction through a scoring function. jetir.org For derivatives containing a piperidine (B6355638) or pyridine (B92270) scaffold, docking studies are routinely used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of enzymes or receptors. researchgate.netfip.org This helps in understanding the structural basis of their biological activity and in proposing structural modifications to enhance potency. fip.org

Following docking, molecular dynamics (MD) simulations are employed to analyze the stability of the ligand-protein complex over time. researchgate.netyoutube.com MD simulations provide a dynamic view of the interaction, assessing how the ligand and protein adapt to each other under physiological conditions. mdpi.comnih.gov For similar heterocyclic compounds, MD simulations have been used to confirm the stability of binding modes predicted by docking and to calculate binding free energies, offering a more accurate estimation of ligand affinity. researchgate.netnih.gov These simulations can reveal subtle conformational changes and the role of solvent molecules, which are crucial for a comprehensive understanding of the binding mechanism. mdpi.comnih.gov

Table 1: Illustrative Molecular Docking and MD Simulation Parameters for a Piperidinone Scaffold This table presents typical data generated from docking and MD simulation studies for compounds with similar scaffolds. The values are for illustrative purposes only.

| Parameter | Description | Typical Value/Observation |

| Docking Score | Predicted binding affinity (e.g., in kcal/mol). More negative values indicate stronger predicted binding. | -7.0 to -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site forming crucial bonds (e.g., H-bonds, pi-pi stacking) with the ligand. | TYR124, PHE325, ASP46 |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation, indicating stability. | < 2.5 Å for a stable complex |

| Binding Free Energy (MM/PBSA) | A more rigorous calculation of binding affinity from MD simulation trajectories. | -40 to -70 kcal/mol |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond is maintained. | > 60% for stable interactions |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.comnih.gov For a class of compounds built around the 1-(5-Bromopyridin-3-YL)piperidin-2-one framework, QSAR can be used to predict the activity of novel, unsynthesized analogs. researchgate.netnih.gov Two-dimensional (2D-QSAR) models use physicochemical descriptors like lipophilicity (logP), polar surface area (PSA), and molecular weight to build these correlations.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of steric, electrostatic, and hydrophobic fields of the molecules. researchgate.netnih.govnih.gov These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. rsc.org For piperazine (B1678402) and pteridinone derivatives, 3D-QSAR models have successfully guided the design of more potent inhibitors by identifying the key structural requirements for optimal target interaction. nih.govnih.gov The predictive power of these models is typically validated using statistical parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov

Virtual Screening and Library Design Utilizing the this compound Scaffold

The this compound chemical structure can serve as a valuable scaffold in drug discovery campaigns. acs.org This core structure can be used as a query in virtual screening to search large compound databases, such as the Enamine REAL database or ZINC, for commercially available or synthetically accessible molecules with similar structural features. mdpi.comresearchgate.net This approach rapidly identifies potential hit compounds for further investigation.

Furthermore, the scaffold is central to library design, where combinatorial chemistry principles are applied to create a focused set of related compounds. drugdesign.orgdrugdesign.orgresearchgate.net By systematically varying substituents on the pyridine and piperidinone rings, a virtual library can be generated. This library can then be computationally filtered based on predicted activity (from docking or QSAR) and drug-like properties to select a smaller, more manageable set of high-priority candidates for synthesis and biological testing. nih.govnih.gov Techniques like scaffold hopping can also be employed, where the core is computationally modified to discover novel chemotypes with potentially improved properties or intellectual property standing. mdpi.comnih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic properties of a molecule from first principles. researchgate.netnih.govnih.gov For this compound, DFT calculations can optimize the molecule's 3D geometry and determine its electronic structure. jksus.orgresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets and guiding the understanding of non-covalent interactions observed in docking studies. nih.govnih.gov

Table 3: Example Electronic Properties from DFT Calculations for a Piperidinone Scaffold This table displays typical electronic property data obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). The values are for illustrative purposes only.

| Electronic Property | Description | Illustrative Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |

| Ionization Potential | The energy required to remove an electron (related to EHOMO). | 6.5 eV |

| Electron Affinity | The energy released when an electron is added (related to ELUMO). | 1.2 eV |

Analytical Methodologies for Comprehensive Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of synthesized compounds like 1-(5-Bromopyridin-3-yl)piperidin-2-one and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. A UV detector is commonly used, as the bromopyridine moiety is expected to be chromophoric. The purity is typically determined by the relative area of the main peak in the chromatogram. During synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product over time, allowing for reaction optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique, particularly for volatile and thermally stable compounds. rjptonline.orgnih.gov GC separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for each separated component, aiding in their identification. cmbr-journal.comunar.ac.id For this compound, GC-MS can confirm the presence of the desired product and identify volatile impurities that might not be detected by other methods. cmbr-journal.com The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

| Technique | Parameter | Illustrative Condition | Purpose |

|---|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Purity Assessment, Reaction Monitoring |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | ||

| Flow Rate | 1.0 mL/min | ||

| Detection | UV at 254 nm | ||

| GC-MS | Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Purity Assessment, Impurity Identification |

| Carrier Gas | Helium | ||

| Temperature Program | Initial temp 100°C, ramp to 280°C | ||

| Detection | Mass Spectrometry (Electron Ionization) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and connectivity, which is crucial for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation in organic chemistry. korea.ac.kr For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. chemicalbook.com The aromatic protons on the bromopyridine ring and the aliphatic protons on the piperidinone ring would appear in distinct regions of the spectrum. ¹³C NMR would identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactam ring at a downfield chemical shift. researchgate.net

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound with high precision. For this compound (C₁₀H₁₁BrN₂O), the expected monoisotopic mass is approximately 254.0055 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide evidence for the compound's structure.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key expected absorptions for this compound would include a strong C=O stretch for the amide (lactam) group (typically ~1650-1680 cm⁻¹), C-N stretching vibrations, and aromatic C=C and C-H stretching and bending vibrations from the pyridine (B92270) ring.

UV-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within a molecule, particularly those with conjugated systems. researchgate.net The bromopyridine ring constitutes a chromophore that would exhibit characteristic absorption maxima in the UV region, which can be useful for quantitative analysis and for studying interactions with other molecules. researchgate.netmu-varna.bgchemrxiv.org

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (Pyridyl) | Signals in the δ 7.5-8.5 ppm range |

| Aliphatic Protons (Piperidinyl CH₂) | Multiple signals in the δ 1.8-3.8 ppm range | |

| Coupling | Characteristic splitting patterns based on adjacent protons | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 170-175 ppm range |

| Aromatic & Aliphatic Carbons | Signals in the δ 20-60 ppm (aliphatic) and δ 120-150 ppm (aromatic) ranges | |

| Mass Spec (HRMS) | Molecular Ion [M+H]⁺ | m/z corresponding to C₁₀H₁₂BrN₂O⁺ |

| IR | Amide C=O Stretch | Strong absorption band around 1670 cm⁻¹ |

| Aromatic C=C Stretch | Bands in the 1400-1600 cm⁻¹ region | |

| UV-Vis | λ-max | Absorption maxima expected in the 200-300 nm range |

Quantitative Analysis in Biological Matrices for Preclinical Research

To evaluate a compound's potential in preclinical research, it is essential to quantify its concentration in biological samples such as plasma, tissues, or in vitro assay systems. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. lcms.czkuleuven.be This technique couples the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer. semanticscholar.org For preclinical studies of this compound, a specific LC-MS/MS method would be developed and validated. This involves optimizing the chromatography to separate the analyte from matrix components and selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) to ensure unambiguous detection and quantification.

Tissue Distribution Studies : After administration to a research model, LC-MS/MS can be used to measure the concentration of the compound in various organs and tissues. This helps in understanding its distribution, accumulation, and potential sites of action or toxicity.

In Vitro Metabolic Stability Studies : The metabolic stability of a compound is a key parameter in drug discovery, indicating how quickly it is broken down by metabolic enzymes. researchgate.netnih.gov In a typical assay, the compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes. nih.gov Aliquots are taken at various time points, and the reaction is stopped. LC-MS/MS is then used to quantify the remaining amount of the parent compound. nih.gov The rate of disappearance is used to calculate parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.govnih.gov

Emerging Trends and Future Directions in 1 5 Bromopyridin 3 Yl Piperidin 2 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the early stages of drug discovery, offering the potential to significantly accelerate the identification and optimization of novel therapeutic agents. For 1-(5-bromopyridin-3-yl)piperidin-2-one, these computational tools can be leveraged in several key areas:

Predictive Modeling of Biological Activity: By analyzing large datasets of compounds with known biological activities, ML algorithms can predict the potential therapeutic targets and pharmacological properties of this compound. The structural features of this compound, namely the bromopyridine ring and the piperidinone scaffold, can be encoded as molecular descriptors and used to train models that predict its likely interactions with a wide range of proteins.

De Novo Design of Analogs: Generative AI models can design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. These models can explore a vast chemical space to propose new molecules that retain the core pharmacophore while introducing modifications to enhance desired properties.

Virtual Screening and Target Identification: AI-powered virtual screening can rapidly screen vast libraries of compounds to identify those with a high probability of binding to a specific biological target. Conversely, for a molecule like this compound, these methods can predict its most likely molecular targets, thereby guiding experimental validation.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Utilizes existing data to forecast biological activity and properties. | Rapidly hypothesize potential therapeutic areas and off-target effects. |

| Generative Design | Creates novel molecular structures with desired characteristics. | Design of optimized analogs with enhanced efficacy and safety profiles. |

| Virtual Screening | Computationally screens large compound libraries against biological targets. | Efficiently identify potential protein targets for experimental validation. |

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the precise biological targets of this compound may not yet be fully elucidated, its chemical structure suggests potential interactions with a variety of molecular targets. Future research will likely focus on exploring these uncharted territories:

Kinase Inhibition: The pyridine (B92270) and piperidinone moieties are common features in many kinase inhibitors. ekb.eg High-throughput screening and kinome profiling assays could reveal whether this compound or its derivatives exhibit inhibitory activity against specific kinases involved in cancer or inflammatory diseases.

Ion Channel Modulation: The piperidine (B6355638) ring is a privileged scaffold in compounds targeting ion channels. Electrophysiological studies could be employed to investigate the modulatory effects of this compound on various ion channels, which could have implications for neurological or cardiovascular disorders.

Epigenetic Targets: The bromodomain is a protein domain that recognizes acetylated lysine (B10760008) residues and is an emerging target class in drug discovery. The presence of a bromine atom on the pyridine ring of this compound makes it an interesting candidate for evaluation against bromodomain-containing proteins.

Novel Anti-infective Targets: The pyridine scaffold is present in numerous antimicrobial agents. mdpi.comresearchgate.netderpharmachemica.com Screening against a panel of bacterial and fungal pathogens could uncover previously unknown antimicrobial activities and novel mechanisms of action.

Development of Advanced in vitro and Organ-on-a-Chip Models for Mechanistic Studies

To gain a deeper understanding of the mechanism of action and potential toxicity of this compound, researchers are increasingly turning to advanced in vitro models that more accurately recapitulate human physiology:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment compared to traditional 2D cell cultures. These models can be used to study the effects of this compound on complex cellular interactions and tissue-like structures.

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, known as "organs-on-chips," offer a powerful platform for preclinical drug testing. For instance, a "liver-on-a-chip" could be used to assess the metabolism and potential hepatotoxicity of this compound, while a "brain-on-a-chip" could be used to study its ability to cross the blood-brain barrier and its effects on neuronal cells.

| In Vitro Model | Key Features | Application for this compound |

| 3D Organoids | Self-organizing 3D cell cultures that mimic organ structure. | Assess efficacy and toxicity in a more tissue-like context. |

| Organ-on-a-Chip | Microfluidic devices with living cells that replicate organ function. | Study pharmacokinetics, pharmacodynamics, and organ-specific toxicity. |

Application in Chemical Biology as Advanced Research Probes

The unique chemical structure of this compound makes it a valuable scaffold for the development of chemical probes to investigate biological systems:

Photoaffinity Labeling: The piperidinone ring could be modified with a photoreactive group to create a photoaffinity probe. Upon photoactivation, this probe would covalently bind to its target protein, allowing for its identification and characterization.

Fluorescent Probes: The pyridine moiety can be functionalized with a fluorophore to generate a fluorescent probe. nih.goved.ac.uk Such a probe could be used to visualize the subcellular localization of the compound and its target in living cells using advanced microscopy techniques.

Affinity-Based Probes: The bromine atom on the pyridine ring provides a handle for further chemical modification, such as the attachment of a biotin (B1667282) tag or a click chemistry handle. These affinity-based probes can be used for target pull-down experiments and proteomic profiling to identify the binding partners of this compound.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

In line with the growing emphasis on environmentally friendly practices in the pharmaceutical industry, future research on this compound will likely incorporate principles of green chemistry:

Catalytic Methods: The development of more efficient and selective catalytic methods for the synthesis of the piperidinone and pyridine rings can reduce the number of reaction steps and the amount of waste generated. nih.govnih.gov This includes the use of transition metal catalysts and organocatalysts for asymmetric synthesis to produce enantiomerically pure compounds.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. iciq.org The synthesis of this compound and its derivatives could be adapted to a flow chemistry platform.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to milder reaction conditions and higher selectivity. acs.orgnih.govresearchgate.netrsc.orgnih.gov For example, lipases or amidases could potentially be used for the formation of the amide bond in the piperidinone ring.

Photocatalysis: Visible-light photocatalysis is an emerging green technology that can be used to promote a variety of chemical transformations under mild conditions. eurekalert.orgacs.orgacs.org This approach could be explored for the functionalization of the pyridine ring of this compound.

| Green Chemistry Approach | Principle | Relevance to this compound |

| Catalysis | Use of small amounts of substances to accelerate reactions. | More efficient and selective synthesis of the core structure. |

| Flow Chemistry | Continuous reaction in a tube or pipe. | Safer, more scalable, and efficient production. |

| Biocatalysis | Use of enzymes as catalysts. | Milder reaction conditions and high stereoselectivity. |

| Photocatalysis | Use of light to drive chemical reactions. | Novel and sustainable methods for derivatization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.